2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-Dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Thiophene Group: The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its structural features make it a candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole and thiophene rings can interact with the active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: Shares the thiophene ring but lacks the thiazole and sulfonamide groups.
Thiazole Derivatives: Compounds like 2-aminothiazole, which also contain the thiazole ring but differ in other substituents.
Sulfonamides: Such as sulfanilamide, which contains the sulfonamide group but lacks the thiazole and thiophene rings.
Uniqueness
The uniqueness of 2,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide lies in its combination of the thiazole, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S3/c1-11-6-7-12(2)16(9-11)24(20,21)18-10-15-13(3)19-17(23-15)14-5-4-8-22-14/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSGFCGUMKLTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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